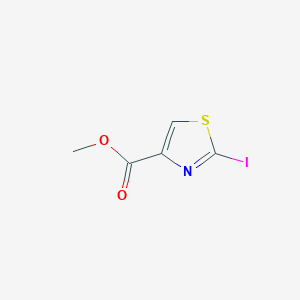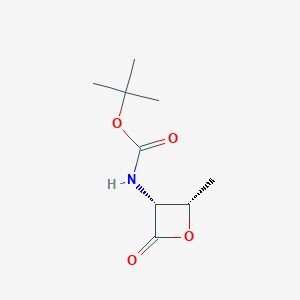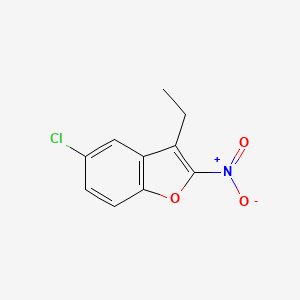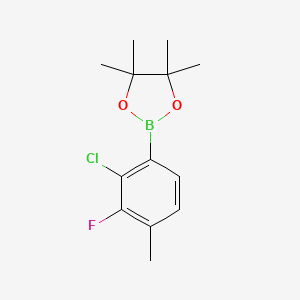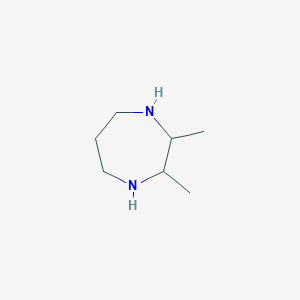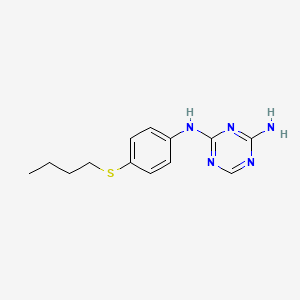![molecular formula C6H11NO B14017347 ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol: is a bicyclic compound containing a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce any functional groups present.
Substitution: Various substitution reactions can be performed on the nitrogen atom or other positions within the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic structure.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its stability and reactivity can be harnessed in processes such as polymerization and surface modification.
Mecanismo De Acción
The mechanism of action of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with a different ring size and nitrogen position.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another bicyclic compound with distinct functional groups and reactivity.
Uniqueness: ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-1-4-2-6(4)7-5/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
Clave InChI |
ATOUVICHTLDTFN-HCWXCVPCSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]2N[C@@H]1CO |
SMILES canónico |
C1C2CC2NC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


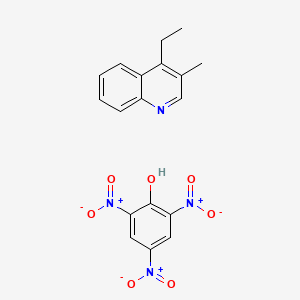
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)


![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
